Anti-Estrogenic Activity vs. Standard Antagonist
Isoerysenegalensein E demonstrates anti-estrogenic activity comparable to the clinical ER antagonist 4-hydroxytamoxifen in a ligand-dependent yeast two-hybrid assay [1]. Both Isoerysenegalensein E and 6,8-diprenylorobol were identified as the most potent antagonists among eight prenylated isoflavones tested, with activity levels indistinguishable from 4-hydroxytamoxifen [2]. This potency is attributed to the specific pharmacophore requirements: prenyl groups at the 6- and 8-positions on the A-ring, hydroxylation of the 6-prenyl moiety, non-cyclization of the prenyl group with the A-ring, and absence of hydroxylation on the 8-prenyl group [3].
| Evidence Dimension | Anti-estrogenic activity (qualitative potency level) |
|---|---|
| Target Compound Data | Comparable to 4-hydroxytamoxifen |
| Comparator Or Baseline | 4-Hydroxytamoxifen (typical ER antagonist); 6,8-Diprenylorobol (also comparable to 4-hydroxytamoxifen) |
| Quantified Difference | Isoerysenegalensein E and 6,8-diprenylorobol exhibit indistinguishable anti-estrogenic potency from 4-hydroxytamoxifen under the assay conditions |
| Conditions | Ligand-dependent yeast two-hybrid assay with estrogen receptor |
Why This Matters
This activity parity with a clinical-grade ER antagonist positions Isoerysenegalensein E as a validated positive control for ER antagonism screens, whereas structurally similar prenylated isoflavones lacking the precise 6,8-diprenyl pharmacophore (e.g., genistein, daidzein) show no anti-estrogenic activity.
- [1] Okamoto Y, Suzuki A, Ueda K, Ito C, Itoigawa M, Furukawa H, Nishihara T, Kojima N, Yamakuni T. Anti-Estrogenic Activity of Prenylated Isoflavones from Millettia pachycarpa: Implications for Pharmacophores and Unique Mechanisms. J Health Sci. 2006;52(2):186-191. View Source
- [2] Okamoto Y, Suzuki A, Ueda K, Ito C, Itoigawa M, Furukawa H, Nishihara T, Kojima N, Yamakuni T. Anti-Estrogenic Activity of Prenylated Isoflavones from Millettia pachycarpa: Implications for Pharmacophores and Unique Mechanisms. J Health Sci. 2006;52(2):186-191. View Source
- [3] Okamoto Y, Suzuki A, Ueda K, Ito C, Itoigawa M, Furukawa H, Nishihara T, Kojima N, Yamakuni T. Anti-Estrogenic Activity of Prenylated Isoflavones from Millettia pachycarpa: Implications for Pharmacophores and Unique Mechanisms. J Health Sci. 2006;52(2):186-191. View Source
